

stability studies of 3-(Methylamino)pyridazine-4-carbonitrile under acidic/basic conditions

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Compound of Interest

Compound Name: 3-(Methylamino)pyridazine-4-carbonitrile

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Technical Support Center: Stability Studies of 3-(Methylamino)pyridazine-4-carbonitrile

This guide provides researchers, scientists, and drug development professionals with essential information for conducting stability studies on **3-(Methylamino)pyridazine-4-carbonitrile** under acidic and basic conditions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to perform forced degradation studies on **3-(Methylamino)pyridazine-4-carbonitrile**?

A1: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.^{[1][2]} These studies are performed to:

- Identify potential degradation products that could form under various environmental conditions.^[3]
- Elucidate the degradation pathways of the active pharmaceutical ingredient (API).^[3]
- Develop and validate a stability-indicating analytical method, typically an HPLC method, that can separate the API from all potential degradants and impurities.^{[4][5]}

- Understand the intrinsic stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.[\[6\]](#)

Q2: What are the expected degradation pathways for **3-(Methylamino)pyridazine-4-carbonitrile** under acidic or basic conditions?

A2: Given the chemical structure, the primary anticipated degradation pathway is the hydrolysis of the nitrile ($-C\equiv N$) group.[\[7\]](#)[\[8\]](#)

- Under acidic conditions: The nitrile is expected to hydrolyze first to an amide intermediate (3-(Methylamino)pyridazine-4-carboxamide) and then further to the corresponding carboxylic acid (3-(Methylamino)pyridazine-4-carboxylic acid).[\[9\]](#)[\[10\]](#)
- Under basic conditions: The reaction can also yield the carboxylic acid salt. Under milder basic conditions, it may be possible to stop the reaction at the amide stage.[\[9\]](#)[\[11\]](#)[\[12\]](#)

Q3: What is the recommended target degradation percentage in a forced degradation study?

A3: The generally accepted target for degradation is between 5% and 20%.[\[1\]](#)[\[13\]](#) Degradation below 5% may not be sufficient to identify minor degradants, while degradation above 20% can lead to the formation of secondary degradants that may not be relevant under normal storage conditions, complicating pathway analysis.[\[1\]](#)[\[2\]](#)

Experimental Protocols

This section provides detailed methodologies for conducting hydrolytic stability studies.

Protocol 1: Acidic Hydrolysis

- **Sample Preparation:** Prepare a stock solution of **3-(Methylamino)pyridazine-4-carbonitrile** at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol) and water (50:50 v/v).
- **Stress Conditions:**
 - Transfer aliquots of the stock solution into separate vials.

- Add an equal volume of 0.1 M hydrochloric acid (HCl) to each vial to achieve a final drug concentration of 0.5 mg/mL.
- Expose the vials to a controlled temperature, starting with 60°C.[1]
- Collect samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
- Neutralization: Before analysis, neutralize the samples by adding an appropriate volume of 0.1 M sodium hydroxide (NaOH) to stop the reaction.
- Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Basic Hydrolysis

- Sample Preparation: Use the same 1 mg/mL stock solution as prepared for the acidic hydrolysis study.
- Stress Conditions:
 - Transfer aliquots of the stock solution into separate vials.
 - Add an equal volume of 0.1 M sodium hydroxide (NaOH) to each vial for a final drug concentration of 0.5 mg/mL.
 - Expose the vials to a controlled temperature, starting at room temperature and increasing to 60°C if no degradation is observed.[1]
 - Collect samples at the same predetermined time points.
- Neutralization: Neutralize the samples by adding an appropriate volume of 0.1 M HCl before analysis.
- Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.

Protocol 3: Stability-Indicating HPLC Method

- Instrument: High-Performance Liquid Chromatography (HPLC) with a UV/PDA detector.

- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m) is a common starting point for polar compounds.^[4]
- Mobile Phase: A gradient elution is typically required to separate the polar parent drug from its potentially more polar degradants.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
- Gradient Program:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 60% B
 - 25-30 min: 60% to 5% B
 - 30-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at the λ_{max} of **3-(Methylamino)pyridazine-4-carbonitrile**, and use a PDA detector to check for peak purity.
- Column Temperature: 30°C.
- Injection Volume: 10 μ L.

Data Presentation

The following tables present hypothetical data from a forced degradation study on **3-(Methylamino)pyridazine-4-carbonitrile**.

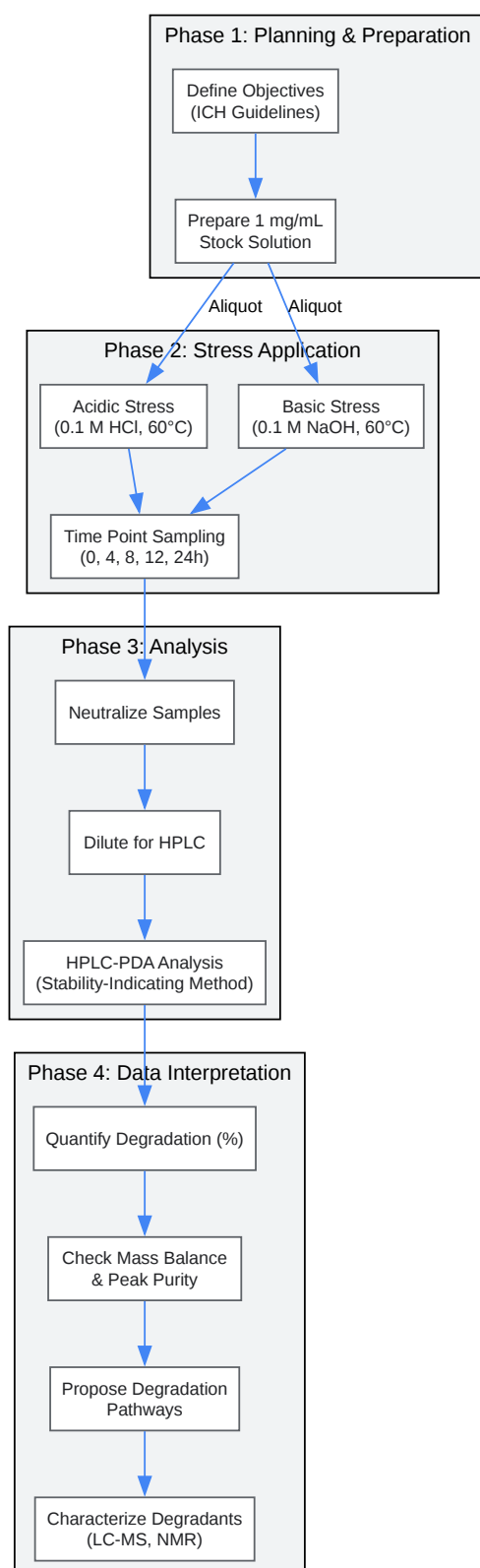
Table 1: Summary of Forced Hydrolytic Degradation

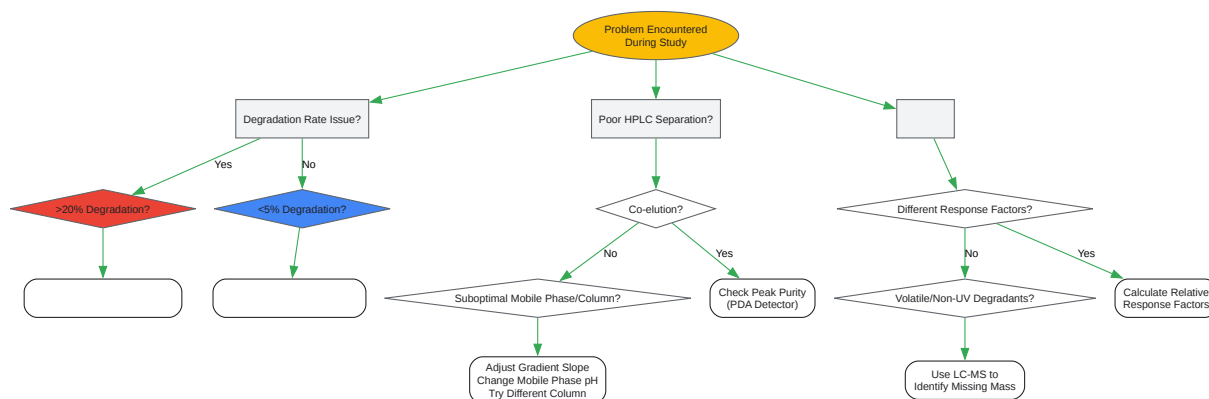
Stress Condition	Time (hours)	% Assay of Parent Compound	% Total Degradation
0.1 M HCl @ 60°C	0	100.0	0.0
8	93.2	6.8	0.0
24	85.5	14.5	
0.1 M NaOH @ 60°C	0	100.0	0.0
4	91.8	8.2	0.0
12	81.3	18.7	

Table 2: Profile of Potential Degradation Products

Degradant ID	Potential Structure	Condition	Retention Time (min)	% Area at 24h (Acid) / 12h (Base)
DP-1	3-(Methylamino)pyridazine-4-carboxamide	Acidic/Basic	8.5	10.2 (Acid) / 12.5 (Base)
DP-2	3-(Methylamino)pyridazine-4-carboxylic acid	Acidic/Basic	6.2	4.3 (Acid) / 6.2 (Base)

Mandatory Visualization





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